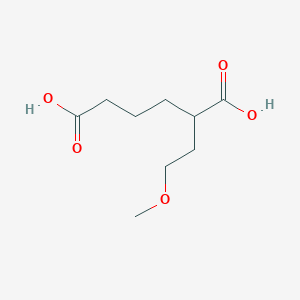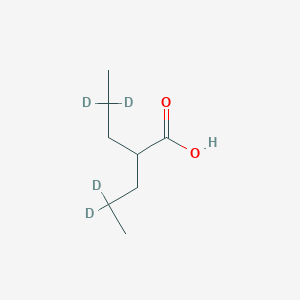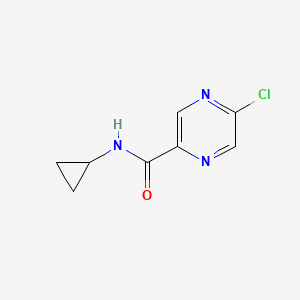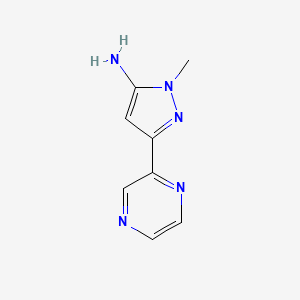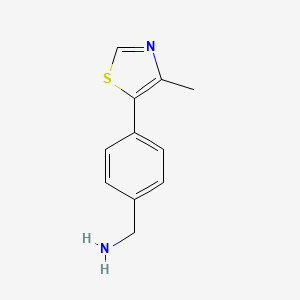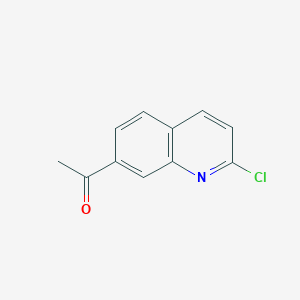
1-(2-Chloroquinolin-7-yl)ethanone
Übersicht
Beschreibung
1-(2-Chloroquinolin-7-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a chloro group at the second position of the quinoline ring and an ethanone group at the seventh position.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroquinolin-7-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research into the compound’s pharmacological properties has shown promise in the development of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloroquinolin-7-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroquinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroquinolin-7-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. By binding to the enzyme, this compound disrupts the DNA replication process, leading to cell death. This mechanism is particularly relevant in the context of its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Similar in structure but lacks the ethanone group.
7-Chloroquinoline: Similar in structure but lacks the chloro group at the second position.
1-(2-Bromoquinolin-7-yl)ethanone: Similar in structure but has a bromo group instead of a chloro group.
Uniqueness: 1-(2-Chloroquinolin-7-yl)ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacological agent.
Eigenschaften
IUPAC Name |
1-(2-chloroquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-3-2-8-4-5-11(12)13-10(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJHWRNVDWTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)
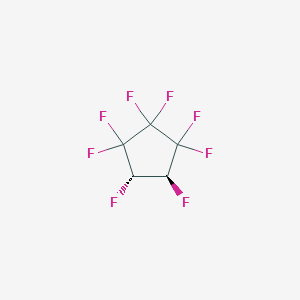

![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)

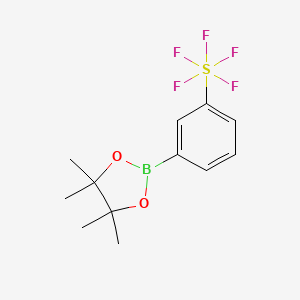
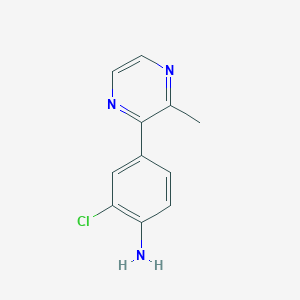
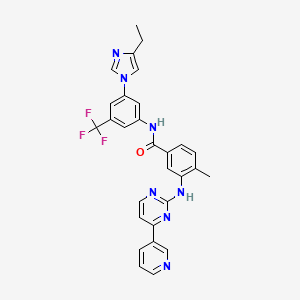
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
